

comparing the pharmacological properties of 3-azido-1-(4-methylbenzyl)azetidine analogs

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Compound of Interest

3-Azido-1-(4methylbenzyl)azetidine

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Comparative Pharmacological Properties of Azetidine Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for **3-azido-1-(4-methylbenzyl)azetidine** analogs are not readily available in the current body of scientific literature. This guide therefore provides a comparative analysis of other pharmacologically active azetidine analogs to illustrate the therapeutic potential and diverse applications of the azetidine scaffold. The presented data is based on published experimental findings for azetidine derivatives with distinct biological targets.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational constraints and physicochemical properties make it an attractive component in the design of novel therapeutic agents.[1] This guide offers a comparative overview of the pharmacological properties of several classes of azetidine analogs, highlighting their diverse biological activities as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), Signal Transducer and Activator of Transcription 3 (STAT3), and as Triple Reuptake Inhibitors (TRIs).



Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo activities of representative azetidine analogs from different pharmacological classes.

Table 1: Azetidine Analogs as VMAT2 Inhibitors

Compound ID	Structure	VMAT2 Inhibition Ki (nM) [2][3]
22b	cis-4-methoxy analog	24[2][3]
15c	trans-methylenedioxy analog	31[2][3]
Lobelane	Reference Compound	45[2][3]
Norlobelane	Reference Compound	43[2][3]

Table 2: Azetidine Analogs as STAT3 Inhibitors

Compound ID	Structure	EMSA IC50 (μΜ)[4] [5]	Cell Growth EC50 (µM) (MDA-MB-231 cells)[4][5]
50	Salicylate analog	0.38[4][5]	>10
8i	Benzohydroxamic acid analog	0.34[4][5]	>10
7g	Lactone analog	Not Reported	1.9[4][5]
9k	Benzo-fused N- heterocycle analog	Not Reported	0.9[4][5]

Table 3: Azetidine Analogs as Triple Reuptake Inhibitors (TRIs)



Compound ID	Structure	In Vivo Activity (Forced Swim Test)[1][6]
6be	3-aryl-3-oxypropylamine derivative	Active at 10 mg/kg IV and 20- 40 mg/kg PO[1][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

[3H]Dopamine Uptake Inhibition Assay (for VMAT2 Inhibitors)[2]

- Vesicle Preparation: Synaptic vesicles were isolated from rat striata by homogenization in a 0.32 M sucrose solution. The homogenate was centrifuged, and the resulting supernatant was further centrifuged to pellet the synaptic vesicles. The pellet was resuspended in a buffer containing 10 mM K-HEPES and 0.32 M sucrose.
- Uptake Assay: The assay was initiated by adding [3H]dopamine to the vesicle preparation in the presence of various concentrations of the test compounds. The reaction was incubated at 37°C and then terminated by filtration through a glass fiber filter.
- Data Analysis: The amount of radioactivity retained on the filters was quantified by liquid scintillation counting. Inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation.

STAT3 DNA-Binding Assay (EMSA)[4][5]

- Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 were prepared from NIH3T3/v-Src fibroblasts.
- Binding Reaction: The nuclear extracts were pre-incubated with increasing concentrations of the azetidine analogs for 30 minutes at room temperature. A radiolabeled high-affinity sisinducible element (hSIE) probe, which binds to STAT3, was then added to the mixture.
- Electrophoresis and Visualization: The reaction mixtures were subjected to electrophoretic mobility shift assay (EMSA) analysis. The bands corresponding to the STAT3:DNA



complexes were visualized and quantified using autoradiography and densitometry.

 Data Analysis: The percentage of inhibition of STAT3 DNA binding was plotted against the compound concentration to determine the IC50 values.

Cell Growth Assay (for STAT3 Inhibitors)[4][5]

- Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) that harbor constitutively active STAT3 were used.
- Compound Treatment: Cells were treated with various concentrations of the azetidine analogs for a specified period.
- Viability Assessment: Cell viability was assessed using a standard method, such as the MTT assay.
- Data Analysis: The half-maximal effective concentration (EC50) for cell growth inhibition was determined by plotting the percentage of viable cells against the compound concentration.

In Vivo Forced Swim Test (FST) (for TRIs)[1][6]

- Animal Model: The forced swim test was conducted using mice.
- Drug Administration: The azetidine analog (e.g., 6be) was administered intravenously (IV) or orally (PO) at various doses prior to the test.
- Test Procedure: Mice were placed in a cylinder of water from which they could not escape.
 The duration of immobility during the test period was recorded.
- Data Analysis: A significant reduction in the duration of immobility compared to a vehicletreated control group was considered an indication of antidepressant-like activity.

Visualizations Signaling Pathway



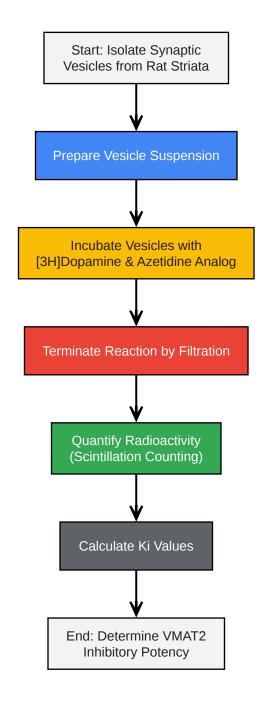


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Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine analogs.

Experimental Workflow





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Caption: Workflow for the [3H]Dopamine uptake inhibition assay to assess VMAT2 activity.

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